molecular formula C₂₇H₃₉D₇O₂ B1150765 7β-Hydroxy Cholesterol-d7

7β-Hydroxy Cholesterol-d7

Cat. No.: B1150765
M. Wt: 409.7
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Description

Contextualizing Deuterated Oxysterols as Biochemical Probes

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable in biochemical research. medchemexpress.commedchemexpress.comarkat-usa.org This isotopic substitution creates a molecule that is chemically similar to its natural counterpart but possesses a greater mass. This mass difference allows for clear differentiation in mass spectrometry analysis, a technique that separates ions based on their mass-to-charge ratio. arkat-usa.orglipidmaps.org

The use of deuterated molecules, such as oxysterols, as biochemical probes offers several advantages:

Internal Standards: They serve as ideal internal standards for quantitative analysis. sigmaaldrich.comcaymanchem.comsigmaaldrich.com By adding a known amount of the deuterated compound to a biological sample, researchers can accurately determine the concentration of the naturally occurring, non-deuterated form, correcting for any loss that may occur during sample preparation and analysis. tandfonline.complos.org

Metabolic Tracing: Deuterium-labeled compounds can be used to trace the metabolic fate of molecules within a biological system. arkat-usa.orgnih.gov By following the appearance of the deuterium label in various metabolites, scientists can elucidate complex biochemical pathways. nih.gov

Mechanistic Studies: The use of deuterated compounds can help in understanding the mechanisms of enzymatic reactions. arkat-usa.org

Significance of 7β-Hydroxy Cholesterol-d7 in Isotopic Labeling Applications

This compound is the deuterated analogue of 7β-hydroxycholesterol, an oxidized derivative of cholesterol. sigmaaldrich.comsigmaaldrich.com 7β-hydroxycholesterol is of significant biological interest as it is a primary oxysterol found in low-density lipoprotein (LDL) and is implicated in processes such as apoptosis (programmed cell death). caymanchem.comcaymanchem.com

The primary significance of this compound lies in its application as an internal standard for the precise quantification of 7β-hydroxycholesterol in various biological matrices. caymanchem.comsigmaaldrich.comsigmaaldrich.com This is crucial for studies investigating the role of 7β-hydroxycholesterol in various physiological and pathological conditions.

Specific applications of this compound include:

Mass Spectrometry Analysis: It is used as a cholesterol oxidation product for analysis by mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Internal Standard in Various Samples: It has been employed as an internal standard for spiking samples such as white adipose tissue and plasma for mass spectroscopic analysis. sigmaaldrich.comsigmaaldrich.com

Chromatography and Mass Spectrometry: It serves as an internal standard in gas chromatography-triple-quadrupole mass spectrometry and tandem mass spectrometry for quantifying plasma sterols. sigmaaldrich.comsigmaaldrich.com

The use of this compound, often in conjunction with other deuterated oxysterols in mixtures, allows for comprehensive lipidomic analysis. avantiresearch.com This enables researchers to gain a broader understanding of the oxysterol profile in various biological states.

Properties of this compound

PropertyValue
Chemical Formula C₂₇H₃₉D₇O₂ bioscience.co.uk
Molecular Weight 409.70 g/mol sigmaaldrich.comsigmaaldrich.com
Formal Name (3β,7β)-cholest-5-ene-25,26,26,26,27,27,27-d₇-3,7-diol caymanchem.com
CAS Number 349553-97-5 sigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.com
Purity >99% (TLC) sigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.com

Properties

Molecular Formula

C₂₇H₃₉D₇O₂

Molecular Weight

409.7

Synonyms

(3β,7β)-Cholest-5-ene-3,7-diol-d7;  Cholest-5-ene-3β,7β-diol-d7;  5-Cholestene-3β,7β-diol-d7;  7β-Hydroxycholest-5-en-3β-ol-d7;  _x000B_7β-Hydroxycholesterol-25,26,26,26,27,27,27-d7; 

Origin of Product

United States

Advanced Analytical Methodologies for Oxysterol Quantification Utilizing 7β Hydroxy Cholesterol D7

Mass Spectrometry-Based Platforms

Mass spectrometry (MS), coupled with chromatographic separation, has become the gold standard for the analysis of oxysterols due to its high sensitivity and selectivity. 7β-Hydroxy Cholesterol-d7 is specifically designed for use as an internal standard in these platforms, enabling the accurate quantification of its non-labeled counterpart, 7β-hydroxycholesterol. caymanchem.comcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a powerful technique for sterol analysis, often providing excellent chromatographic resolution. nih.gov For compounds like oxysterols, which are non-volatile, a derivatization step is required to convert them into thermally stable and volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers. In GC-MS methods, this compound is added to samples at the beginning of the workflow. It undergoes the same extraction and derivatization process as the endogenous 7β-hydroxycholesterol. By comparing the signal of the analyte to the known concentration of the deuterated standard, precise quantification is achieved. This approach has been successfully applied using instruments like gas chromatography-triple-quadrupole mass spectrometry. sigmaaldrich.comsigmaaldrich.com GC-based methods are particularly noted for their ability to resolve closely related isomers, such as 7α-hydroxycholesterol and 7β-hydroxycholesterol, which can be challenging in other systems. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry has emerged as a preferred method for oxysterol analysis, as it can often analyze the compounds without derivatization, reducing sample preparation time and potential artifacts. This compound is widely used as an internal standard in a variety of LC-MS applications for quantifying oxysterols in matrices ranging from plasma and tissues to pharmaceutical formulations. caymanchem.comsigmaaldrich.comdiva-portal.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, using columns such as C18, to separate oxysterols based on their polarity. lipidmaps.orgresearchgate.net The separated compounds are then ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), before detection by the mass spectrometer. lipidmaps.orgresearchgate.netresearchgate.net For instance, research has detailed the separation of seven different cholesterol oxides, including 7β-hydroxycholesterol, on an Aquasil C18 column with an acetonitrile-methanol mobile phase and detection via APCI-MS. researchgate.net

Tandem Mass Spectrometry (MS/MS) Approaches for Enhanced Specificity

To further enhance specificity and signal-to-noise ratios, tandem mass spectrometry (MS/MS) is frequently utilized. sigmaaldrich.com This technique involves the selection of a specific precursor ion (an ion corresponding to the molecule of interest), its fragmentation, and the detection of a specific product ion. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of certainty in compound identification and quantification, even in highly complex biological samples. lipidmaps.orglipidmaps.org

The use of this compound as an internal standard is critical in MS/MS methods. Since it co-elutes with the native analyte but has a different mass, a distinct MRM transition can be monitored for both the analyte and the standard simultaneously. This allows for correction of any variability in sample preparation, chromatography, or ionization. lipidmaps.orglipidmaps.org

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Source
7β-Hydroxycholesterol ESI (+)385.3367.3 lipidmaps.orglipidmaps.org
This compound ESI (+)391.0373.0 lipidmaps.orglipidmaps.org

This table presents example Multiple Reaction Monitoring (MRM) transitions used in LC-MS/MS for the quantification of 7β-Hydroxycholesterol with its deuterated internal standard. The precursor ion for these sterols often corresponds to the [M+H-H₂O]⁺ adduct.

Role of this compound as an Internal Standard

The fundamental role of this compound is to serve as an internal standard for the quantification of endogenous 7β-hydroxycholesterol. caymanchem.comcaymanchem.com Because it is chemically identical to the analyte apart from its isotopic composition, it behaves similarly during all stages of sample processing and analysis. This mimicry is crucial for correcting analytical errors. In one study, 7β-hydroxycholesterol-d7 was specifically selected as the internal standard for quantifying cholesterol oxidation products that have hydroxyl groups on the sterol ring. diva-portal.org

Quantitative Derivatization Techniques for Stable Isotope Standards

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For GC-MS analysis, derivatization is mandatory for non-volatile sterols. For LC-MS, while not always necessary, it can significantly improve chromatographic separation and ionization efficiency.

One study demonstrated that derivatizing oxysterols, including 7β-hydroxycholesterol, into their nicotinate (B505614) esters allowed for better separation from other major isomers during LC-MS analysis. nih.gov When this compound is used as the internal standard, it undergoes the same derivatization reaction as the native compound. The efficiency of the derivatization reaction can be monitored, and any variations are accounted for by the stable isotope standard, ensuring the final quantitative result remains accurate.

Optimization of Extraction Efficiencies Across Diverse Biological Matrices

The first step in analyzing oxysterols from biological sources is their extraction from the matrix, which can range from plasma and tissues to cells and food products. sigmaaldrich.comrsc.org The goal is to achieve high and reproducible recovery of the analytes while removing interfering substances like proteins and salts. diva-portal.org this compound is added prior to extraction to control for analyte loss during these procedures.

Various extraction protocols have been developed and optimized for different sample types. A common approach involves liquid-liquid extraction (LLE), often based on the method of Bligh and Dyer, using a solvent system like chloroform (B151607)/methanol (B129727). lipidmaps.orglipidmaps.org This is frequently followed by a cleanup step using solid-phase extraction (SPE) on a silica (B1680970) cartridge to isolate the sterol fraction. lipidmaps.orglipidmaps.org Other methods include simple protein precipitation with a solvent like acetonitrile, which is effective for samples like liver microsomes. nih.gov Research has also focused on developing methods that minimize the risk of autooxidation of cholesterol during sample preparation. researchgate.net The effectiveness of these methods is demonstrated by high recovery rates, such as the 102.7% recovery of 7β-hydroxycholesterol from milk and 105% from plasma reported in separate studies. nih.govrsc.org

Biological MatrixExtraction/Cleanup MethodKey FindingsSource
Cultured Cells Modified Bligh-Dyer (Chloroform/Methanol LLE), followed by Silica SPEElution of sterols with 30% isopropanol (B130326) in hexane (B92381) provides a clean extract for LC-MS. lipidmaps.orglipidmaps.org
Plasma Liquid-Liquid Extraction with methyl-tert-butyl etherRecovery of the related 24(S)-HC was 105%, demonstrating high efficiency. nih.gov
Cells / Mitochondria Triton and DMSO extraction, followed by SPEThis new method showed improved extraction efficiency and recovery compared to older protocols. nih.govresearchgate.net
Liver Microsomes Protein precipitation with acetonitrileA simple and fast method suitable for direct injection into the LC-MS/MS system. nih.gov
Milk Not specifiedMethod validation showed a mean recovery of 102.7% for 7β-hydroxycholesterol. rsc.org
Pharmaceutical Emulsions Not specifiedUse of 7β-hydroxycholesterol-d7 was key for accurate quantification of ring-hydroxylated cholesterol oxidation products. diva-portal.org

This table summarizes various optimized extraction methodologies for oxysterols from different biological matrices, highlighting the importance of tailored approaches to ensure high recovery and accurate quantification, which is monitored by internal standards like this compound.

Lipid Extraction from Cellular Components and Tissues

The initial and critical step in the analysis of oxysterols from biological samples is the efficient extraction of lipids from the complex matrix of cells and tissues. The choice of extraction method significantly impacts the recovery and subsequent quantification of these analytes. nih.gov this compound is typically added at the beginning of the extraction process to account for any loss of the target analyte during sample preparation. lipidmaps.orgahajournals.org

A widely employed technique for lipid extraction from cellular components is the Folch method or a modified Bligh-Dyer procedure. lipidmaps.orghku.hk These methods utilize a biphasic solvent system, typically a mixture of chloroform and methanol, to separate lipids from other cellular components. For instance, in the analysis of lipids from macrophage foam cells, after resuspending the cell pellet in phosphate-buffered saline (PBS), a mixture of internal standards including this compound is added. ahajournals.org Subsequently, total lipids are extracted using the Folch method, and the resulting organic phase containing the lipids is collected for further analysis. ahajournals.org

For tissue samples, such as brain or liver tissue, homogenization is a prerequisite to ensure efficient lipid extraction. uow.edu.aumdpi.com The tissue is typically homogenized in a suitable buffer, and then subjected to lipid extraction using organic solvents. For example, in the analysis of brain tissue, lipids can be extracted using a hexane/2-propanol mixture. nih.gov To prevent auto-oxidation of cholesterol and oxysterols during the extraction process, an antioxidant like butylated hydroxytoluene (BHT) is often included in the extraction solvents. nih.gov The use of this compound as an internal standard is crucial in these protocols to correct for variability in extraction efficiency between samples. ahajournals.orguow.edu.au

A study on mitochondrial-specific oxysterol metabolism highlighted the importance of rapid cell isolation and processing to minimize artifacts from handling and storage. researchgate.netnih.gov This research described a method using Triton X-100 and dimethyl sulfoxide (B87167) (DMSO) for improved extraction efficiency of oxysterols from cellular matrices, followed by solid-phase extraction (SPE) for purification. nih.gov

Sample Preparation for Biological Fluid Analysis (e.g., plasma, cerebrospinal fluid, adipose tissue)

The preparation of biological fluids for oxysterol analysis involves several steps to remove interfering substances and concentrate the analytes of interest. This compound is an essential internal standard for these procedures, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. sigmaaldrich.comnih.gov

Plasma: For plasma samples, a common initial step is protein precipitation, often achieved by adding a solvent like methanol. core.ac.uk After precipitation and centrifugation, the supernatant containing the lipids is collected. To further purify and enrich the oxysterols, solid-phase extraction (SPE) is frequently employed. core.ac.uknih.gov For instance, a method for quantifying oxysterols in human plasma involved spiking the sample with a methanolic solution of internal standards, including this compound, followed by protein precipitation with methanol and subsequent SPE using Oasis HLB Prime cartridges. core.ac.uk This approach avoids a saponification step, which can be time-consuming and potentially degrade certain oxysterols. nih.gov

Cerebrospinal Fluid (CSF): The analysis of oxysterols in CSF is particularly challenging due to their very low concentrations. A method for analyzing oxysterols in CSF from Alzheimer's disease patients involved spiking the CSF samples with internal standards, followed by mixing with ice-cold methanol containing BHT. nih.gov The oxysterols were then enriched using a two-step SPE procedure with a polymeric SPE column. nih.gov This highlights the necessity of an enrichment step to achieve the required sensitivity for quantification.

Adipo-Gewebe: In the analysis of white adipose tissue, this compound is used as an internal standard for spiking the samples prior to mass spectrometry analysis. sigmaaldrich.comsigmaaldrich.com The tissue is first homogenized, followed by lipid extraction, often using a method similar to those for other tissues, before instrumental analysis.

Method Validation and Reproducibility in Oxysterol Profiling

The validation of analytical methods is paramount to ensure the reliability and reproducibility of oxysterol profiling data. This process involves assessing several key parameters, including linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, matrix effects, and stability. hku.hkmdpi.com The use of deuterated internal standards like this compound is fundamental to achieving robust and reproducible results. caymanchem.com

Linearity and Sensitivity: Calibration curves are constructed by analyzing a series of standards at known concentrations to establish the linear range of the assay. nih.gov For the quantification of 7β-hydroxycholesterol and other oxysterols, LC-MS/MS methods have demonstrated excellent linearity and low limits of quantification, often in the low ng/mL range. nih.govnih.gov

Precision and Accuracy: Precision is assessed by determining the intra- and inter-day variability of the method, typically expressed as the coefficient of variation (CV). Accuracy is determined by comparing the measured concentration to the known true concentration. Studies have reported high precision and accuracy for oxysterol quantification methods using this compound, with CVs generally below 15%. nih.gov

Recovery and Matrix Effects: Recovery experiments are performed to evaluate the efficiency of the extraction process. The matrix effect, which refers to the influence of other components in the sample on the ionization of the analyte, is also a critical parameter to assess in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard like this compound helps to compensate for both incomplete recovery and matrix effects, as it behaves chemically and physically similarly to the endogenous analyte. mdpi.com

Reproducibility: A robust and reproducible method was developed for the analysis of mitochondrial-specific oxysterol metabolism, which was validated for improved recovery, quantitative linearity, detection, and selectivity. researchgate.netnih.gov The stability of oxysterols during sample handling, such as freeze-thaw cycles, is also an important consideration for ensuring reproducibility. nih.govcore.ac.uk For example, one study found that high recovery for 7β-hydroxycholesterol was achieved with only one freeze-thaw cycle. nih.govcore.ac.uk

The following table summarizes key validation parameters from a study that developed an LC-MS/MS method for the simultaneous quantification of five free oxysterols, including 7β-hydroxycholesterol, in human plasma. nih.gov

Parameter7β-Hydroxycholesterol
Retention Time (min) 13.80
MRM Transition (Q1/Q3) 385.4/81
Recovery (1 freeze-thaw cycle) 68.2%
Internal Standard 7β-hydroxycholesterol-d7
IS Retention Time (min) 13.75
IS MRM Transition (Q1/Q3) 392.3/159

This table presents selected data for 7β-hydroxycholesterol from a comprehensive method validation study. MRM refers to Multiple Reaction Monitoring, a highly specific mass spectrometry technique.

Elucidating Oxysterol Metabolism and Biosynthetic Pathways Through 7β Hydroxy Cholesterol D7 Tracing

Enzymatic and Non-Enzymatic Formation of 7β-Hydroxycholesterol

7β-hydroxycholesterol is a prominent member of the oxysterol family, which are oxidized derivatives of cholesterol. nih.gov Its formation in biological systems is not limited to a single route but occurs through both carefully regulated enzymatic reactions and non-specific chemical oxidation. nih.govresearchgate.netnih.gov These oxysterols can be introduced to the body through diet, particularly from foods rich in cholesterol that have undergone processing or storage, or they can be formed endogenously. researchgate.netresearchgate.net

The generation of C7-oxysterols, such as 7β-hydroxycholesterol and 7-ketocholesterol (B24107), primarily involves the oxidation of the cholesterol molecule at the C7 position. researchgate.net This site is particularly susceptible to oxidation. bioscientifica.comaston.ac.uk

Non-Enzymatic Formation: A major pathway for the formation of these compounds is non-enzymatic autoxidation, a process driven by reactive oxygen species (ROS). nih.govaston.ac.uk This type of oxidation can occur when cholesterol, either in cellular membranes or within low-density lipoproteins (LDL), is exposed to oxidative stress. researchgate.net The initial products of this reaction are often unstable hydroperoxides which then resolve into more stable molecules like 7α-hydroxycholesterol, 7β-hydroxycholesterol, and 7-ketocholesterol. ahajournals.org

Enzymatic Formation: While autoxidation is a significant source, enzymatic pathways also contribute to the C7-oxysterol pool. For instance, 7-dehydrocholesterol (B119134), a precursor to cholesterol, can be converted by the enzyme cholesterol 7α-hydroxylase (CYP7A1) to produce 7-ketocholesterol. researchgate.netbioscientifica.comaston.ac.uk Certain oxysterols, including 7β-hydroxycholesterol, can be generated through both enzymatic and non-enzymatic routes. nih.gov

A key feature of C7-oxysterol metabolism is the dynamic and reversible relationship between 7β-hydroxycholesterol and 7-ketocholesterol. nih.govresearchgate.net This interconversion is catalyzed by members of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme family. researchgate.netnih.gov

Oxidation: 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) can oxidize 7β-hydroxycholesterol to form 7-ketocholesterol. bioscientifica.comaston.ac.uk

Reduction: Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the reduction of 7-ketocholesterol back to 7β-hydroxycholesterol. bioscientifica.comnih.gov

This enzymatic balance allows cells to modulate the relative levels of these two potent signaling molecules. Studies in humans have confirmed this interconversion in vivo by administering deuterium-labeled versions of these oxysterols and observing the appearance of the label in the other compound. nih.govresearchgate.net

Key Enzymes in C7-Oxysterol Formation and Interconversion
EnzymeFunctionSubstrate(s)Product(s)
11β-HSD1Reduction7-Ketocholesterol7β-Hydroxycholesterol
11β-HSD2Oxidation7β-Hydroxycholesterol7-Ketocholesterol
CYP7A1Oxidation7-Dehydrocholesterol7-Ketocholesterol

Stable Isotope Labeling Kinetics (SILK) Studies

Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to measure the turnover (synthesis and clearance rates) of molecules in living systems. nih.govucl.ac.ukwustl.edu By introducing a non-radioactive, heavy-isotope-labeled compound like 7β-Hydroxy Cholesterol-d7, researchers can trace its metabolic fate and quantify the rates of various biological processes without perturbing the system. wustl.edunih.gov

The conversion of cholesterol and oxysterols into more water-soluble forms for excretion is a critical metabolic pathway, often initiated by hydroxylase enzymes from the cytochrome P450 superfamily. wikipedia.org Key enzymes in this process include cholesterol 7α-hydroxylase (CYP7A1) and oxysterol 7α-hydroxylase (CYP7B1). nih.govsigmaaldrich.com

CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway, while CYP7B1 plays a major role in an alternative pathway and can hydroxylate various oxysterols and steroids. nih.govnih.govmdpi.com By administering this compound and using mass spectrometry to track its conversion to downstream hydroxylated products, the specific activity of these enzymes can be measured directly in vivo or in vitro. This provides crucial information on how these metabolic pathways are regulated in health and disease.

SILK studies using deuterated tracers such as this compound allow for a comprehensive analysis of sterol dynamics. nih.govelifesciences.org By monitoring the appearance and disappearance of the labeled sterol and its metabolites in biological fluids like plasma over time, researchers can determine key kinetic parameters. nih.govnih.gov

Transporter-Mediated Oxysterol Efflux Mechanisms (e.g., ABCG1)

To prevent the toxic accumulation of excess cholesterol and oxysterols, cells employ sophisticated efflux mechanisms. A major family of proteins responsible for this process is the ATP-binding cassette (ABC) transporters. biorxiv.org

ABCG1 (ATP Binding Cassette Subfamily G Member 1) is a crucial transporter that mediates the efflux of cholesterol and related sterols from cells, particularly to high-density lipoprotein (HDL) particles. nih.govnih.gov This function is a cornerstone of reverse cholesterol transport, the process that removes cholesterol from peripheral tissues for transport back to the liver. nih.gov Studies have demonstrated that ABCG1 is specifically required for efficient cholesterol efflux to HDL. nih.gov By facilitating the removal of 7β-hydroxycholesterol and other oxysterols from cells, ABCG1 plays a critical role in protecting against cellular lipid overload and maintaining cholesterol homeostasis. biorxiv.org

Mechanistic Investigations of 7β Hydroxycholesterol S Biological Actions Using Isotopic Standards

Cellular Responses to 7β-Hydroxycholesterol Exposure in Model Systems

Exposure of various cell models to 7β-Hydroxycholesterol elicits a complex array of cellular responses, primarily revolving around the induction of cellular stress and the activation of specific signaling pathways. These responses collectively contribute to the compound's cytotoxic effects.

Inducers of Oxidative Stress Pathways

7β-Hydroxycholesterol is a potent inducer of oxidative stress. d-nb.info Studies have demonstrated that its presence leads to a significant imbalance in the cellular redox state, characterized by the overproduction of lipid peroxidation products. This disruption of redox homeostasis is a foundational element of its biological activity and a trigger for subsequent cellular events.

Activation of Intracellular Signaling Cascades (e.g., Glycogen Synthase Kinase-3)

The intracellular signaling pathways affected by 7β-Hydroxycholesterol are multifaceted. While direct evidence linking 7β-Hydroxycholesterol to the activation of Glycogen Synthase Kinase-3 (GSK-3) is still emerging, studies on other oxysterols suggest a potential class effect. For instance, 25-hydroxycholesterol and 27-hydroxycholesterol have been shown to induce the activation of GSK-3β. nih.govmdpi.com GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its activity is typically regulated by phosphorylation; for example, phosphorylation at the Ser9 residue of GSK-3β leads to its inactivation. mdpi.comresearchgate.net Given that oxysterols can modulate various kinase pathways, the potential for 7β-Hydroxycholesterol to influence GSK-3 signaling, either directly or indirectly, remains an area of active investigation.

Endoplasmic Reticulum Stress Responses

Similar to other cytotoxic oxysterols like 7-ketocholesterol (B24107), 7β-Hydroxycholesterol is implicated in the induction of Endoplasmic Reticulum (ER) stress. mdpi.com The ER is a critical site for protein and lipid synthesis, and disruptions to its function trigger the Unfolded Protein Response (UPR). This response is mediated by ER membrane stress sensors, including inositol-requiring enzyme 1 (IRE1) and protein kinase RNA-like ER kinase (PERK). mdpi.comhku.hk Upon ER stress, these sensors become activated, leading to downstream signaling that aims to restore homeostasis. However, under conditions of severe or prolonged stress, as induced by 7β-Hydroxycholesterol, the UPR can switch from a pro-survival to a pro-apoptotic response, contributing to cell death.

Table 1: Summary of Cellular Responses to 7β-Hydroxycholesterol

Cellular ProcessKey ObservationAssociated Molecules/Pathways
Oxidative Stress Increased production of lipid peroxidation productsReactive Oxygen Species (ROS)
Mitochondrial Function Loss of membrane potential, release of cytochrome cIntrinsic apoptosis pathway
ER Stress Activation of the Unfolded Protein Response (UPR)IRE1, PERK

Impact on Gene Expression and Transcriptional Regulation Relevant to Lipid Homeostasis

7β-Hydroxycholesterol plays a significant role in modulating the expression of genes central to maintaining cellular lipid balance. Its effects are primarily mediated through the activation of nuclear receptors that act as sterol sensors.

Research has identified 7β-Hydroxycholesterol as an agonist for the Liver X Receptor (LXR). aston.ac.uk LXRs are transcription factors that play a pivotal role in cholesterol homeostasis. Upon activation by oxysterol ligands, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements in the promoter regions of target genes. One of the most critical LXR target genes is ABCA1 (ATP-binding cassette transporter A1). aston.ac.uknih.gov Studies show that 7β-Hydroxycholesterol can induce the expression of ABCA1. aston.ac.uk The ABCA1 protein is crucial for mediating the efflux of excess cholesterol from cells to high-density lipoprotein (HDL), a key step in reverse cholesterol transport.

In contrast to its effect on LXR, 7β-Hydroxycholesterol is not a potent inducer of Sterol Regulatory Element-Binding Protein 1c (SREBP1c) gene expression. aston.ac.uk SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis. This differential regulation highlights a specific role for 7β-Hydroxycholesterol in promoting cholesterol efflux pathways via LXR activation without simultaneously stimulating the lipogenic pathways controlled by SREBP-1c.

Table 2: Effect of 7β-Hydroxycholesterol on Key Lipid Homeostasis Genes

GeneTranscription FactorFunction of Gene ProductEffect of 7β-Hydroxycholesterol
ABCA1 Liver X Receptor (LXR)Cholesterol efflux from cellsInduction of expression
SREBP1c SREBP-1cMaster regulator of lipogenesisNo significant induction

Mechanisms of Cell Death Induction in In Vitro Models

7β-Hydroxycholesterol is a potent inducer of cell death in various in vitro models, employing multiple interconnected mechanisms. The mode of cell death is often a hybrid form involving oxidative stress, apoptosis, and autophagy, a process termed "oxiapoptophagy". d-nb.infonih.gov

The apoptotic response to 7β-Hydroxycholesterol can be triggered through two primary pathways:

The Intrinsic (Mitochondrial) Pathway : As detailed previously, 7β-Hydroxycholesterol-induced mitochondrial dysfunction leads to the release of cytochrome c. This, in turn, activates a cascade of cysteine-aspartic proteases (caspases), beginning with the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to the dismantling of the cell. mdpi.commdpi.com

The Extrinsic (Death Receptor) Pathway : 7β-Hydroxycholesterol has also been shown to act on the Fas death receptor. d-nb.info The interaction between the Fas ligand and its receptor initiates a separate caspase cascade, starting with caspase-8, which converges on the activation of caspase-3.

Therefore, 7β-Hydroxycholesterol utilizes a dual approach to ensure the execution of the apoptotic program. The combination of oxidative stress with features of both apoptosis and autophagy underscores the complex and potent cytotoxic nature of this oxysterol in in vitro systems.

Apoptosis and Necrosis Pathways

7β-Hydroxycholesterol is a potent inducer of cell death, with the specific pathway—apoptosis or necrosis—being highly dependent on the cell type. nih.gov Mechanistic studies have demonstrated that it has dual cytotoxic effects on the cells of the vascular wall. In human vascular endothelial cells and smooth muscle cells, 7β-Hydroxycholesterol triggers apoptosis, a form of programmed cell death characterized by nuclear condensation and DNA fragmentation nih.gov. Conversely, in fibroblasts, it induces necrosis, a form of cell death resulting from acute cellular injury nih.gov.

The apoptotic action of 7β-Hydroxycholesterol is often linked to mitochondrial dysfunction nih.govmdpi.com. It can induce the mitochondrial permeability transition, leading to the release of cytochrome c, a key event in the intrinsic apoptotic cascade researchgate.net. Furthermore, studies have shown its activity involves the Fas death receptor pathway, which initiates the caspase cascade leading to apoptosis mdpi.com. In many cell types, the cytotoxic effects of 7β-Hydroxycholesterol are part of a complex process termed "oxiapoptophagy," which integrates oxidative stress, apoptosis, and autophagy mdpi.comnih.govnih.gov.

Table 1: Cell Type-Specific Death Pathways Induced by 7β-Hydroxycholesterol

Cell TypePredominant Cell Death PathwayKey Mechanistic Features
Endothelial CellsApoptosisNuclear condensation, DNA fragmentation nih.gov
Smooth Muscle CellsApoptosisCaspase activation nih.gov
FibroblastsNecrosisLack of apoptotic features, loss of membrane integrity nih.gov
Various (e.g., Oligodendrocytes, Monocytes)OxiapoptophagyCombination of oxidative stress, apoptosis, and autophagy mdpi.comnih.gov

Autophagy Modulation

However, the role of autophagy can be context-dependent. For instance, in C6 glioma cells, 7β-Hydroxycholesterol has been observed to induce a non-apoptotic mode of cell death that is associated with pro-survival autophagy mdpi.com. This suggests that in certain cell lines, autophagy may initially be activated as a protective mechanism to mitigate cellular stress before ultimately contributing to or being bypassed by cell death pathways. The use of isotopic standards like 7β-Hydroxycholesterol-d7 is crucial in these studies to precisely quantify the levels of the oxysterol that trigger these distinct autophagic responses.

Table 2: Role of Autophagy in 7β-Hydroxycholesterol-Induced Cytotoxicity

Cell Line/TypeRole of AutophagyAssociated Process
Multiple Cell LinesComponent of cell deathOxiapoptophagy nih.govnih.gov
C6 Glioma CellsPro-survival mechanismNon-apoptotic cell death mdpi.com

Inflammatory Cell Activation and Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1, E-selectin)

Inflammatory processes, particularly within the vasculature, are characterized by the activation of endothelial cells and the subsequent expression of adhesion molecules. These molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin, are critical for the recruitment and attachment of leukocytes to the endothelium, a key step in the development of atherosclerotic plaques nih.govfrontiersin.org.

Research has shown that 7β-Hydroxycholesterol contributes to this inflammatory environment. Studies on human umbilical vein endothelial cells (HUVECs) have demonstrated that treatment with 7β-Hydroxycholesterol induces the expression of these critical adhesion molecules medchemexpress.com. This upregulation promotes the adhesion of inflammatory cells, linking the presence of this oxysterol directly to the progression of vascular inflammation. The accurate quantification of 7β-Hydroxycholesterol using its deuterated isotopic standard is vital in these experiments to establish a clear dose-response relationship between the oxysterol's concentration and the level of adhesion molecule expression.

Table 3: Key Adhesion Molecules in Vascular Inflammation

Adhesion MoleculeAbbreviationPrimary Function
Intercellular Adhesion Molecule-1ICAM-1Mediates leukocyte transmigration from blood vessels to tissues frontiersin.orgmdpi.com
Vascular Cell Adhesion Molecule-1VCAM-1Critical for adherence of leukocytes to the vascular endothelium frontiersin.org
E-selectinMediates the initial tethering and rolling of leukocytes on the endothelium nih.govmdpi.com

Secretion of Chemokines and Matrix Metalloproteinases

The secretion of signaling molecules such as chemokines and enzymes like matrix metalloproteinases (MMPs) is a hallmark of inflammatory responses in tissues. Chemokines, like Chemokine (C-C motif) ligand 2 (CCL2), are responsible for recruiting monocytes to sites of inflammation, while MMPs contribute to the degradation and remodeling of the extracellular matrix nih.gov.

Interestingly, mechanistic investigations have revealed a high degree of specificity in the action of oxysterol isomers. A study comparing the effects of 7α-Hydroxycholesterol and 7β-Hydroxycholesterol on THP-1 monocyte/macrophage cells found a stark difference in their pro-inflammatory activity. While 7α-Hydroxycholesterol significantly increased the gene transcription and protein production of CCL2 and enhanced the production of MMP-9, 7β-Hydroxycholesterol did not induce the expression of CCL2 nih.gov. This finding highlights that the stereochemistry of the hydroxyl group is a critical determinant of the molecule's biological function. Such comparative studies rely on precise quantification of each isomer, underscoring the importance of using specific isotopic standards like 7β-Hydroxycholesterol-d7 to differentiate and accurately measure the concentration and effects of each compound.

Table 4: Comparative Effects of Hydroxycholesterol Isomers on Inflammatory Mediators

CompoundEffect on CCL2 ExpressionEffect on MMP-9 Production
7α-HydroxycholesterolIncreasedEnhanced nih.gov
7β-HydroxycholesterolNo induction observedNot specified in the study nih.gov
7-ketocholesterolNo induction observedNot specified in the study nih.gov

Applications of 7β Hydroxy Cholesterol D7 in Specific Research Model Systems

Studies in Genetically Modified Animal Models (e.g., ApoE Knockout Mice)

Genetically modified animal models are indispensable tools for dissecting the mechanisms of complex diseases. The Apolipoprotein E (ApoE) knockout mouse is a widely used model in cardiovascular research. These mice lack the ApoE gene, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions, closely mimicking aspects of human cardiovascular disease. mdpi.com In this context, 7β-Hydroxy Cholesterol-d7 is instrumental for accurately quantifying 7β-hydroxycholesterol, an oxysterol implicated in the pathology of atherosclerosis. nih.gov

Analyzing Oxysterol Profiles in Arterial and Brain Compartments

In ApoE knockout mice, the accumulation of lipids in arterial walls leads to the formation of atherosclerotic plaques. 7β-hydroxycholesterol, a product of cholesterol auto-oxidation, is a significant component of these plaques. bohrium.com By using this compound as an internal standard, researchers can precisely measure the concentration of 7β-hydroxycholesterol in arterial tissues, providing a quantitative marker for the extent of oxidative stress and lipid peroxidation within the lesions.

Beyond the cardiovascular system, sterol metabolism in the brain is of significant interest. The brain maintains a distinct cholesterol homeostasis, largely independent of peripheral circulation. annexpublishers.co Oxysterols, being more polar than cholesterol, can traverse the blood-brain barrier more readily and are key molecules in cholesterol elimination from the central nervous system. nih.gov In ApoE knockout mice, which can also exhibit neurological changes, this compound enables the exact measurement of 7β-hydroxycholesterol levels in different brain regions and in cerebrospinal fluid, helping to create detailed oxysterol profiles and investigate pathological alterations.

Table 1: Representative Oxysterol Concentrations in ApoE-/- vs. Wild-Type (WT) Mice
AnalyteTissue CompartmentApoE-/- Mouse (ng/mg tissue)WT Mouse (ng/mg tissue)
7β-hydroxycholesterolAortic Arch15.8 ± 2.11.2 ± 0.3
7-ketocholesterol (B24107)Aortic Arch25.4 ± 3.52.1 ± 0.5
7β-hydroxycholesterolCerebral Cortex2.5 ± 0.41.9 ± 0.2
24S-hydroxycholesterolCerebral Cortex35.1 ± 4.038.5 ± 3.8

Data are hypothetical and presented for illustrative purposes. Quantification in such studies relies on the use of deuterated internal standards like this compound for accuracy.

Investigating Cellular Lipid Accumulation and Transport Dynamics

The use of deuterated standards is fundamental to studying the dynamics of lipid metabolism. While this compound is primarily an internal standard for quantification, the broader field of lipidomics utilizes deuterated compounds to trace metabolic pathways. nih.gov For example, administering deuterated lipids to animal models allows researchers to follow their absorption, distribution, and conversion into other molecules over time. researchgate.net In the context of ApoE knockout mice, quantifying the static levels of 7β-hydroxycholesterol in different tissues (plasma, liver, brain) using this compound provides crucial data points for constructing models of lipid transport and accumulation. These precise measurements help elucidate how the absence of ApoE affects the flux of cholesterol and its oxidation products between compartments, contributing to the understanding of atherogenesis and associated pathologies.

Modeling Lipid Peroxidation and Oxidative Damage in Cellular Systems

7β-hydroxycholesterol is considered a reliable marker of free radical-mediated lipid peroxidation. nih.gov In vitro cellular systems provide a controlled environment to study the cytotoxic effects of this oxysterol. bohrium.com When cells, such as murine oligodendrocytes or endothelial cells, are exposed to 7β-hydroxycholesterol, they exhibit signs of oxidative stress, including the overproduction of lipid peroxidation products like malondialdehyde (MDA) and an induction of cell death. nih.govresearchgate.net

In these experimental models, this compound is used as an internal standard to precisely quantify the concentration of 7β-hydroxycholesterol in the cell culture medium and within the cells themselves. This ensures that the observed biological effects, such as increased oxidative damage or changes in antioxidant enzyme activity, are accurately correlated with a known amount of the causative agent. This quantitative rigor is essential for determining the potency of the oxysterol and for evaluating the efficacy of potential protective compounds. nih.gov

Table 2: Biomarkers of Oxidative Stress in Cultured Myoblasts Exposed to 7β-hydroxycholesterol
Treatment GroupCell Viability (%)Malondialdehyde (MDA) (nmol/mg protein)Glutathione (B108866) Peroxidase (GPx) Activity (U/mg protein)
Control100 ± 5.01.2 ± 0.255.6 ± 4.1
7β-hydroxycholesterol58 ± 4.23.9 ± 0.532.4 ± 3.7

Data are representative of findings from cellular studies and are for illustrative purposes. Accurate quantification of 7β-hydroxycholesterol in such experiments is achieved using this compound.

Research on Neurodegenerative Disease Models

Aberrant cholesterol metabolism and oxidative stress are increasingly recognized as key factors in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. annexpublishers.conih.gov Oxysterols, particularly those formed via non-enzymatic oxidation like 7β-hydroxycholesterol, are found in elevated concentrations in affected brain regions and are thought to contribute to neuroinflammation and neuronal cell death. nih.govnih.govresearchgate.net

Characterization of Cholesterol Oxidation Products in Brain Regions

Animal models of neurodegeneration, such as transgenic mice expressing mutant human tau (PS19) or amyloid precursor protein, are vital for studying disease mechanisms. biorxiv.org A critical area of investigation is the profiling of oxysterols in different brain regions to identify specific metabolic disruptions. biorxiv.orgpnas.org Using LC-MS/MS with this compound as an internal standard, researchers can quantify the levels of 7β-hydroxycholesterol with high accuracy in areas like the hippocampus, cerebral cortex, and cerebellum. nih.govaston.ac.uk This allows for a detailed spatial mapping of cholesterol oxidation, revealing which brain regions are most affected by oxidative stress during disease progression. Comparative analysis between disease models and wild-type controls, facilitated by precise quantification, helps to identify key pathological changes in brain lipid metabolism. nih.gov

Table 3: Regional Brain Oxysterol Profile in a Mouse Model of Neurodegeneration
AnalyteBrain RegionDisease Model (ng/mg tissue)Control Model (ng/mg tissue)
7β-hydroxycholesterolHippocampus4.1 ± 0.62.0 ± 0.3
7-ketocholesterolHippocampus6.8 ± 0.93.1 ± 0.4
7β-hydroxycholesterolCerebellum2.2 ± 0.32.1 ± 0.2
24S-hydroxycholesterolHippocampus29.7 ± 3.236.1 ± 3.5

Illustrative data based on findings in neurodegenerative models. The use of this compound is essential for the accurate quantification of 7β-hydroxycholesterol.

Implications for Sterol Homeostasis in Neurological Pathologies

The maintenance of cholesterol homeostasis is crucial for normal brain function, including myelin integrity and synaptic plasticity. annexpublishers.conih.gov An accumulation of oxidation products like 7β-hydroxycholesterol is a clear indicator that this delicate balance has been disrupted, often as a consequence of heightened oxidative stress. nih.gov This disruption can trigger downstream pathological cascades, including inflammatory responses from microglia and astrocytes, and can directly induce neuronal apoptosis, contributing to the progressive neurodegeneration seen in diseases like Alzheimer's. researchgate.netmdpi.com

The application of this compound in research provides the quantitative data necessary to link the disruption of sterol homeostasis to specific disease outcomes. By accurately measuring the increase in 7β-hydroxycholesterol, scientists can correlate the degree of oxidative damage with the severity of pathological markers, such as neurofibrillary tangles or synaptic loss. This strengthens the understanding of how cholesterol dysregulation contributes to neurological pathologies and helps to validate oxysterols as potential biomarkers for disease progression and as targets for therapeutic intervention.

Investigating Cellular Demyelination Processes in In Vitro Models

The study of cellular demyelination in controlled laboratory settings provides crucial insights into the pathological mechanisms of diseases such as multiple sclerosis. In vitro models, which often utilize oligodendrocyte cultures, allow for the detailed examination of specific molecular pathways involved in myelin degradation. In this context, the role of oxysterols, which are oxidized derivatives of cholesterol, has garnered significant scientific interest. One such oxysterol, 7β-hydroxycholesterol, has been implicated in cytotoxic processes that may contribute to oligodendrocyte pathology and demyelination. The deuterated variant, this compound, serves as an essential tool in the precise quantification of its endogenous, non-deuterated counterpart in these experimental systems.

While this compound is not typically used as a therapeutic or demyelination-inducing agent itself, its application as an internal standard in mass spectrometry-based analytical methods is fundamental to obtaining accurate and reproducible data. This enables researchers to meticulously track the fluctuations of endogenous 7β-hydroxycholesterol during experimentally induced demyelination.

In a typical in vitro model, oligodendrocyte precursor cells are cultured and differentiated into mature, myelin-sheath-forming oligodendrocytes. Demyelination can then be induced by introducing a toxic agent, such as lysophosphatidylcholine (B164491) (lysolecithin), which disrupts cell membranes and leads to myelin breakdown. nih.govnih.gov Throughout this process, lipidomic analyses are performed to measure changes in the cellular lipid profile, with a particular focus on cholesterol and its metabolites.

The precise measurement of 7β-hydroxycholesterol is critical, as studies have shown that this oxysterol can induce a form of cell death in oligodendrocytes known as oxiapoptophagy, which involves a combination of oxidative stress, apoptosis, and autophagy. nih.gov An increase in the intracellular concentration of 7β-hydroxycholesterol is therefore considered a potential marker of cellular stress and a contributing factor to the demyelination process.

To quantify the levels of endogenous 7β-hydroxycholesterol, cell lysates from the in vitro demyelination models are collected at various time points. A known amount of this compound is added to each sample as an internal standard. The stable isotope label of the deuterated compound allows it to be distinguished from the endogenous, non-labeled 7β-hydroxycholesterol by mass spectrometry. This technique corrects for any loss of the analyte during sample preparation and analysis, thereby ensuring high accuracy in the final quantification.

The data generated from these experiments can reveal a correlation between the progression of demyelination and the concentration of 7β-hydroxycholesterol. For instance, an increase in this oxysterol may be observed following the application of the demyelinating agent, preceding or coinciding with the loss of myelin markers like myelin basic protein (MBP).

The following interactive data tables illustrate the type of findings that can be obtained from such research.

Table 1: Quantification of 7β-hydroxycholesterol in Lysolecithin-Induced Demyelination of Oligodendrocyte Cultures
Time Point (Hours)Treatment Group7β-hydroxycholesterol (ng/mg protein)Myelin Basic Protein (MBP) Expression (% of Control)
0Control0.5 ± 0.1100 ± 5
0Lysolecithin0.6 ± 0.1100 ± 5
6Control0.5 ± 0.298 ± 4
6Lysolecithin2.1 ± 0.485 ± 7
12Control0.6 ± 0.1101 ± 6
12Lysolecithin4.5 ± 0.660 ± 8
24Control0.5 ± 0.299 ± 5
24Lysolecithin7.8 ± 0.935 ± 6
Table 2: Correlation of 7β-hydroxycholesterol Levels with Oligodendrocyte Viability
Treatment Condition7β-hydroxycholesterol (ng/mg protein)Oligodendrocyte Viability (%)Caspase-3 Activity (Fold Change)
Control (24h)0.5 ± 0.295 ± 31.0 ± 0.1
Lysolecithin (6h)2.1 ± 0.488 ± 51.8 ± 0.3
Lysolecithin (12h)4.5 ± 0.672 ± 63.2 ± 0.5
Lysolecithin (24h)7.8 ± 0.945 ± 75.7 ± 0.8

These tables demonstrate a time-dependent increase in 7β-hydroxycholesterol levels in oligodendrocyte cultures treated with a demyelinating agent, which correlates with a decrease in the expression of a key myelin protein and a reduction in cell viability, accompanied by an increase in a marker for apoptosis. The accuracy of the 7β-hydroxycholesterol measurements in such a study would be critically dependent on the use of this compound as an internal standard. Therefore, while not a direct effector in these experimental models, this compound is an indispensable tool for investigating the role of its endogenous counterpart in the complex process of cellular demyelination.

Future Directions and Emerging Research Frontiers for 7β Hydroxy Cholesterol D7

Development of Novel Analytical Approaches for Oxysterol Analysis

The accurate analysis of oxysterols is challenging due to their low physiological concentrations compared to cholesterol and the susceptibility of cholesterol to auto-oxidation during sample preparation, which can create artificial oxysterols. nih.gov 7β-Hydroxy Cholesterol-d7 is integral to the development of novel analytical methods designed to overcome these challenges, primarily by serving as an ideal internal standard for mass spectrometry (MS) based techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS). caymanchem.comavantiresearch.com

The development of advanced LC-MS/MS methods has become a major focus. nih.gov These methods offer high sensitivity and selectivity, allowing for the precise quantification of specific oxysterols. nih.govnih.gov In this context, this compound is added to a biological sample at the beginning of the extraction process. Because it is chemically identical to the endogenous 7β-hydroxycholesterol but has a higher mass due to the seven deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows researchers to correct for any loss of the analyte during sample preparation and for variations in ionization efficiency, ensuring highly accurate quantification. nih.gov

Recent innovations include methods that minimize sample handling to reduce the risk of artefactual oxidation. nih.gov Some approaches utilize derivatization techniques, where oxysterols are reacted with a chemical tag, such as a Girard P reagent, to create a charged derivative. frontiersin.orgresearchgate.net This "charge-tagging" dramatically increases the ionization efficiency and sensitivity of detection by electrospray ionization MS, enabling the identification of previously unquantifiable oxysterols. frontiersin.orgresearchgate.net Conversely, other novel methods focus on the simultaneous quantification of multiple oxysterols without the need for derivatization, which simplifies the workflow and avoids potential issues with derivatization efficiency. mdpi.com In all these approaches, the inclusion of deuterated standards like this compound is fundamental to method validation and the generation of reliable quantitative data. nih.govmdpi.com

Table 1: Comparison of Analytical Techniques for Oxysterol Analysis
TechniquePrincipleRole of this compoundAdvantagesChallenges
GC-MSSeparation of volatile compounds followed by mass analysis. Requires derivatization to make oxysterols volatile. mdpi.comInternal standard for quantification. caymanchem.comExcellent chromatographic separation. mdpi.comRequires derivatization, longer run times. mdpi.commdpi.com
LC-MS/MSSeparation by liquid chromatography followed by tandem mass spectrometry for high selectivity. nih.govInternal standard for accurate quantification, correcting for matrix effects and sample loss. nih.govnih.govHigh sensitivity and selectivity, can be performed without derivatization. nih.govnih.govStructural isomers can be difficult to separate chromatographically. nih.gov
LC-MS with Charge-TaggingDerivatization with a permanently charged group (e.g., Girard P) to enhance ionization efficiency and sensitivity. frontiersin.orgresearchgate.netInternal standard to normalize the derivatization reaction and MS response.Increases sensitivity by 2-3 orders of magnitude, allows for detailed structural analysis via multi-stage fragmentation (MSn). researchgate.netAdditional sample preparation step (derivatization) is required. nih.gov

Advanced Isotopic Tracing for Complex Metabolic Network Elucidation

Beyond its role as a passive internal standard for quantification, this compound and similar stable isotope-labeled compounds are pivotal for advanced isotopic tracing studies. These studies are designed to map the intricate pathways of cholesterol metabolism and elucidate complex metabolic networks in living systems. By introducing a labeled precursor into cells or an organism, researchers can trace the movement of the deuterium atoms as the molecule is converted into various downstream metabolites.

For example, studies using d7-labeled 7-dehydrocholesterol (B119134) (a cholesterol precursor) have successfully traced its conversion into different d7-labeled oxysterols, revealing how metabolic pathways differ between cell types. nih.gov This same principle allows for the investigation of 7β-hydroxycholesterol's metabolic fate. If this compound were administered to a cellular system, mass spectrometry could be used to track the appearance of the d7 label in other molecules. This would provide direct evidence of its conversion into other oxysterols, bile acids, or steroid hormones, and could quantify the rate (flux) of these conversions.

This "flux analysis" provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. isotope.com It can reveal which pathways are most active under different physiological or pathological conditions. The use of stable isotopes like deuterium is non-radioactive and safe for use in a wide range of experimental models. The data generated from these tracing studies are essential for building comprehensive models of metabolic networks and understanding how they are dysregulated in disease.

Table 2: Principles of Isotopic Tracing in Metabolic Studies
ConceptDescriptionApplication with this compound
Metabolic LabelingIntroducing a molecule containing a stable isotope (e.g., Deuterium, ¹³C) into a biological system to act as a tracer. isotope.comThis compound can be introduced to cells or organisms to trace its metabolic fate.
Flux AnalysisMeasuring the rate of turnover of metabolites within a metabolic pathway, rather than just their concentrations.Quantifying the rate at which this compound is converted into downstream products like other sterols or bile acids.
Pathway ElucidationIdentifying previously unknown metabolic pathways or connections between existing pathways. nih.govDiscovering new metabolites derived from 7β-hydroxycholesterol by searching for their deuterated forms.
Comparative MetabolomicsComparing metabolic fluxes between different states (e.g., healthy vs. diseased, treated vs. untreated) to identify metabolic shifts. nih.govUsing this compound to compare its metabolism in healthy cells versus cancer cells, for example.

Mechanistic Studies on Specific Cellular Receptors and Pathways

7β-hydroxycholesterol, the non-labeled counterpart of this compound, is a biologically active molecule implicated in numerous cellular processes and pathologies, including cardiovascular disease and neurodegenerative disorders. caymanchem.comnih.gov It is known to be a potent inducer of oxidative stress, organelle dysfunction, and ultimately, cell death via apoptosis. caymanchem.comnih.gov Mechanistic studies aimed at understanding how it exerts these effects rely on the accurate measurement of its concentration in cellular models, a task for which this compound is essential as an internal standard.

Research has shown that oxysterols can act as signaling molecules, interacting with specific cellular receptors. nih.gov For instance, some oxysterols are known ligands for nuclear receptors such as the Liver X Receptors (LXRs) and retinoic acid-related orphan receptors (RORs), which regulate gene expression related to cholesterol homeostasis and inflammation. nih.gov Another oxysterol, 7α,25-dihydroxycholesterol, is a high-affinity ligand for the G protein-coupled receptor GPR183 (also known as EBI2), which directs the migration of immune cells. mdpi.com

Future research will use sophisticated techniques to investigate whether 7β-hydroxycholesterol directly binds to and modulates the activity of specific receptors or ion channels. Studies have suggested that oxysterols can disturb cellular calcium homeostasis by affecting channels in the plasma membrane and endoplasmic reticulum. researchgate.net By treating cells with 7β-hydroxycholesterol and using this compound to accurately quantify its uptake and subcellular distribution, researchers can correlate its concentration in specific organelles with downstream events like receptor activation, gene expression changes, or the initiation of apoptotic pathways.

Table 3: Cellular Receptors and Pathways Influenced by Oxysterols
Receptor/PathwayFunctionReported Effect of Oxysterols
Liver X Receptors (LXRs)Nuclear receptors that regulate cholesterol, fatty acid, and glucose metabolism. nih.govCertain oxysterols act as agonists, activating LXR to promote cholesterol efflux.
GPR183 (EBI2)G protein-coupled receptor that guides immune cell migration. mdpi.comSpecifically activated by 7α,25-dihydroxycholesterol, not all oxysterols. mdpi.com
Sterol Regulatory Element-Binding Proteins (SREBPs)Transcription factors that control the synthesis of cholesterol and fatty acids. nih.govOxysterols regulate the processing of SREBPs, thereby inhibiting cholesterol synthesis. nih.gov
Calcium (Ca²⁺) SignalingUniversal second messenger controlling apoptosis, transcription, and muscle contraction. researchgate.netOxysterols can perturb Ca²⁺ homeostasis by affecting membrane channels, leading to apoptosis. researchgate.net
Oxidative Stress PathwaysCellular response to damage from reactive oxygen species (ROS).7β-hydroxycholesterol is a potent inducer of ROS, leading to mitochondrial and peroxisomal dysfunction and cell death. nih.govnih.gov

Interdisciplinary Research Integrating Oxysterol Biochemistry with Systems Biology Approaches

Lipidomics, the large-scale study of lipids, aims to quantify hundreds of different lipid species in a sample simultaneously. By including this compound and other deuterated standards, researchers can build highly accurate quantitative profiles of the lipidome. When this lipidomics data is integrated with other "-omics" datasets, it can reveal correlations and causal relationships that are not apparent from studying one molecule at a time. For instance, an increase in 7β-hydroxycholesterol might be correlated with changes in the expression of specific metabolic enzymes and the levels of other signaling lipids.

Computational modeling can then be used to simulate these interactions and predict how the entire network will respond to perturbations, such as the effect of a drug that inhibits a cholesterol-metabolizing enzyme. researchgate.netacs.org This interdisciplinary approach allows researchers to place the biochemistry of a single oxysterol into the broader context of cellular and organismal physiology, providing deeper insights into the mechanisms of diseases like atherosclerosis, cancer, and neurodegeneration, and helping to identify novel therapeutic targets. nih.govresearchgate.net

Table 4: Integration of Oxysterol Analysis with Systems Biology
FieldContributionRole of this compound
BiochemistryCharacterizes the structure, function, and metabolism of individual oxysterols.Enables fundamental studies of 7β-hydroxycholesterol's properties and enzymatic conversions.
Analytical Chemistry (Lipidomics)Develops methods for the high-throughput, quantitative analysis of hundreds of lipids, including oxysterols. researchgate.netServes as an essential internal standard for generating the accurate, quantitative data required for lipidomics. avantiresearch.com
BioinformaticsProcesses and analyzes large "-omics" datasets to find patterns, correlations, and build interaction networks.Quantitative data on 7β-hydroxycholesterol levels are integrated into these datasets for analysis.
Computational BiologyCreates mathematical models (e.g., genome-scale metabolic models) to simulate metabolic fluxes and predict systemic responses. researchgate.netAccurate concentration and flux data are used to parameterize and validate the computational models.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using 7β-Hydroxy Cholesterol-d7 as an internal standard in oxysterol quantification?

  • Answer : For accurate quantification via GC- or LC-MS, prepare a stable stock solution (e.g., 10 mM in ethanol) and validate its stability under storage conditions (-20°C, protected from light). Use isotope dilution techniques by spiking known concentrations into biological matrices (e.g., plasma, tissue homogenates) to correct for matrix effects. Optimize detection parameters such as SIM mode with quantitation ions (e.g., m/z 463.5 for deuterated oxysterols, as in ). Calibrate using bracketed standards to account for instrument drift .

Q. How should researchers prepare and validate deuterated standards like this compound for lipidomic workflows?

  • Answer : Ensure isotopic purity (>95%) via COA verification and confirm the absence of unlabeled 7β-Hydroxy Cholesterol using high-resolution MS. For validation, compare retention times and fragmentation patterns (e.g., via LC-QTOF-MS) with non-deuterated analogs to confirm specificity. Include recovery experiments in representative matrices (e.g., 67–93% recovery ranges for steroid hormones in water, as in ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery between reagent-water and biological matrices?

  • Answer : Poor recovery in aqueous matrices (e.g., <20% in reagent water) often arises from incomplete phase partitioning. Add sodium chloride (0.5–1% w/v) to improve hydrophobicity-driven extraction efficiency . Validate recovery using matrix-matched calibration curves and compare with deuterated analogs (e.g., cholesterol-d7) to identify matrix-specific losses.

Q. What experimental strategies mitigate interference from co-eluting oxysterols (e.g., 7α-Hydroxy Cholesterol) during this compound detection?

  • Answer : Use chromatographic separation with a C18 column and gradient elution (e.g., methanol/water with 0.1% formic acid) to resolve 7α- and 7β-isomers. Confirm specificity via tandem MS/MS transitions (e.g., precursor → product ions unique to this compound). Cross-validate with orthogonal methods like derivatization (e.g., trimethylsilylation) and GC-EI-MS .

Q. How can researchers validate the role of this compound in lipid membrane interaction studies?

  • Answer : Employ high-resolution spectroscopic techniques (e.g., HR-BB-SFG-VS) to monitor deuterated cholesterol’s impact on lipid monolayers. For example, track changes in CH2/CH3 symmetric stretch intensities (m/z 2834 and 2874 cm⁻¹) to quantify acyl chain ordering in sphingomyelin membranes . Use isotopic labeling to distinguish endogenous cholesterol from the deuterated analog in mixed systems.

Q. What protocols ensure accurate absolute quantification of this compound in tissue sections?

  • Answer : Implement silver-assisted laser desorption ionization (AgLDI-MS) with deuterated standards. Deposit a calibration series (e.g., 0.1–10 µM) on tissue homogenates and use a non-animal reference standard (e.g., epicoprostanol) for normalization. Validate against LC-MS/MS results to ensure inter-method consistency (CV < 1%) .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent this compound signal intensities across replicate MS runs?

  • Answer : Systematically evaluate (i) ion suppression via post-column infusion experiments, (ii) column carryover with blank injections, and (iii) deuterium/hydrogen exchange artifacts. Use a bracketing calibration protocol (e.g., alternating standard-sample runs) to correct for temporal sensitivity shifts .

Q. Why might this compound exhibit anomalous fragmentation patterns in certain MS platforms?

  • Answer : Deuterium labeling alters fragmentation pathways. Compare spectra with non-deuterated analogs to identify isotope-specific fragments. For example, in EI-MS, deuterated ions (e.g., m/z 465 vs. 458) may show reduced hydrogen scrambling. Validate using stable isotope-labeled internal standards with similar fragmentation behavior .

Key Methodological Tables

Parameter Recommended Value Evidence Source
LC-MS Quantitation Ion (m/z)463.5 (this compound)
Recovery ImprovementAdd 0.5% NaCl to aqueous matrices
Storage Conditions-20°C, ethanol stock, protected from light
HR-BB-SFG-VS PeaksCH2: 2834 cm⁻¹; CH3: 2874 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.